molecular formula C5H6FNO3 B13693033 4-Fluoro-5-oxopyrrolidine-2-carboxylic acid

4-Fluoro-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B13693033
M. Wt: 147.10 g/mol
InChI Key: NBTWBMODBIAMTC-UHFFFAOYSA-N
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Description

Evolution of Fluorinated Pyrrolidine Research

The systematic exploration of fluorinated pyrrolidines began in the mid-20th century, driven by the need to modulate biological activity through strategic halogen placement. Early work on 5-fluorouracil (1957) demonstrated fluorine's ability to disrupt nucleic acid metabolism, while the 1970s fluoroquinolone antibiotics exemplified fluorine's role in enhancing antimicrobial potency.

Key milestones in fluoropyrrolidine development include:

  • Conformational Engineering : The discovery that 4-fluoroprolines enforce distinct ring puckering through C–F⋯N+ interactions (ΔG ≈ 5 kcal/mol)
  • Stereochemical Control : Development of asymmetric fluorination techniques enabling precise synthesis of (2S,4S) and (2S,4R) diastereomers
  • Computational Modeling : Advances in DFT calculations predicting fluorine's effects on pyrrolidine ring strain and hydrogen bonding networks
Property (2S,4S) Isomer (2S,4R) Isomer cis-Isomer
Melting Point (°C) 168-172 Not reported Not available
Molecular Weight (g/mol) 147.11 147.10 147.10
CAS Registry 1893408-48-4 237076-75-4 32643-42-8
Key Conformer Endo-axial F Exo-equatorial F Planar ring

Academic Significance in Heterocyclic Chemistry

The compound's academic value stems from three interconnected phenomena:

Electronic Modulation
Fluorine's -I effect reduces pyrrolidine basicity (pKa shift ~2 units vs non-fluorinated analogs), while the ketone group introduces polarity gradients critical for supramolecular assembly. This dual functionality enables precise tuning of:

  • Hydrogen-bond donor/acceptor capacity
  • Dipole-dipole interaction surfaces
  • π-stacking geometries

Stereochemical Complexity
Four stereoisomers exhibit distinct biochemical profiles:

  • (2S,4S) : Favors Cγ-endo ring puckering with axial fluorine
  • (2S,4R) : Adopts Cγ-exo conformation with equatorial fluorine
  • cis/trans : Planar configurations influencing crystal packing

Synthetic Versatility
The α,β-unsaturated ketone moiety enables:

  • Michael additions at C5
  • Reductive amination at N1
  • Diastereoselective fluorinations using Selectfluor® reagents

Theoretical Frameworks for Oxopyrrolidine Carboxylic Acid Systems

Computational Modeling Approaches
Density Functional Theory (DFT) at the B3LYP/6-311++G** level reveals:

  • Ring Strain Analysis
    Fluorination at C4 reduces pyrrolidine ring strain by 8-12 kJ/mol compared to non-fluorinated analogs through:
  • C–F bond polarization relieving torsional stress
  • Pseudoplanar ketone group minimizing 1,3-diaxial interactions
  • Hydrogen Bonding Networks
    The carboxylic acid group participates in bifurcated H-bonds (O–H⋯O=C and O–H⋯F–C) with bond lengths of 1.85 Å and 2.10 Å respectively.

Structure-Activity Relationship (SAR) Models
Quantitative SAR studies demonstrate linear free-energy relationships between:

  • Fluorine's electronegativity (χ = 3.98) and enzymatic binding affinity
  • Dihedral angle Φ(N–C2–C3–C4) and metabolic stability (R² = 0.89)

Synthetic Methodology Frameworks
Three predominant strategies emerge from recent literature:

  • Asymmetric Catalysis
  • Evans oxazaborolidine catalysts induce >98% ee in fluorolactam intermediates
  • Noyori hydrogenation of β-fluoroenamines achieves 95:5 dr
  • Biocatalytic Approaches
  • Fluoroacetate dehalogenase mutants enable C–F bond formation under aqueous conditions (TTN >500)
  • Solid-Phase Synthesis
  • Rink amide resin functionalization yields 85% purity after 5-step sequences

Properties

IUPAC Name

4-fluoro-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTWBMODBIAMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of N-Substituted Amino Acid Derivatives

Methodology :

  • Starting from chiral amino acid derivatives, such as protected or esterified forms of amino acids, cyclization is achieved through intramolecular reactions, often facilitated by activating agents like carbodiimides or acid chlorides.
  • Fluorination at the 4-position is introduced via nucleophilic substitution or electrophilic fluorination reagents.

Representative Reaction Pathway :

Chiral amino acid derivative → Cyclization to pyrrolidine ring → Fluorination at the 4-position → Oxidation to introduce the keto group at the 5-position → Carboxylation at the 2-position

Key Reagents :

  • Protecting groups such as tert-butoxycarbonyl (Boc) or methyl esters
  • Fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST)
  • Oxidants such as potassium permanganate or chromium-based reagents for keto formation

Supporting Data :

  • The synthesis of (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid was achieved from methyl esters of amino acids, with fluorination steps employing electrophilic fluorinating agents, yielding compounds with high stereoselectivity (see).

Fluorination of Preformed Pyrrolidine Derivatives

Methodology :

  • Starting from pre-formed pyrrolidine-2-carboxylic acid derivatives, selective fluorination at the 4-position is performed.
  • Fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are used under mild conditions to achieve regioselectivity.

Reaction Scheme :

Pyrrolidine-2-carboxylic acid derivative → Electrophilic fluorination at the 4-position → Oxidation to form the keto group at the 5-position

Research Findings :

  • This approach allows for high regioselectivity and stereocontrol, as demonstrated in recent synthesis reports, with yields ranging from 30% to 60% depending on the substrate and conditions ().

Multi-step Synthesis from Carboxylic Acids via Cyclization and Fluorination

Methodology :

  • Employing carboxylic acids such as 5-oxopyrrolidine-2-carboxylic acid derivatives, the synthesis involves activation of the carboxyl group, followed by cyclization with amino precursors.
  • Subsequent fluorination at the 4-position is achieved through nucleophilic or electrophilic methods.

Representative Process :

Activated carboxylic acid → Cyclization with amino precursor → Fluorination at 4-position → Purification and stereochemical control

Supporting Literature :

  • A recent study developed a one-pot approach using Ugi multicomponent reactions for constructing pyrrolidine derivatives, which can be adapted for fluorinated analogs ().

Synthesis via Direct Oxidative Methods

Methodology :

  • Oxidative strategies involve starting from simpler pyrrolidine derivatives, employing oxidants such as hydrogen peroxide or tert-butyl hydroperoxide to introduce keto groups at specific positions.
  • Fluorination occurs subsequently, often under mild conditions to preserve stereochemistry.

Research Evidence :

  • Such methods have been used to synthesize related fluoropyrrolidine compounds with good yields and stereoselectivity, as documented in recent patents and journal articles ().

Data Tables Summarizing Synthesis Parameters

Method Starting Material Key Reagents Reaction Conditions Yield (%) Stereoselectivity References
Cyclization of amino acids Protected amino acids Carbodiimides, fluorinating agents Mild heating, inert atmosphere 40-65 High stereocontrol
Fluorination of pyrrolidine derivatives Pyrrolidine-2-carboxylic acids Selectfluor, NFSI Room temperature, solvent-dependent 30-60 Regioselective
Carboxylic acid activation & cyclization 5-oxopyrrolidine derivatives DCC, EDC, fluorinating agents Reflux, inert atmosphere 45-70 Stereoselective
Oxidative methods Pyrrolidine derivatives Hydrogen peroxide, tert-butyl hydroperoxide Mild conditions, room temperature 50-75 Moderate

Research Findings and Considerations

  • Stereochemistry : Achieving the correct stereochemistry at the 2- and 4-positions is critical for biological activity. Most methods employ chiral starting materials or chiral catalysts to ensure stereoselectivity.

  • Yield Optimization : Fluorination steps often present challenges due to regioselectivity and side reactions. Use of milder fluorinating agents and optimized reaction conditions improves yields.

  • Functional Group Compatibility : Protecting groups are essential to prevent undesired reactions at other reactive sites during multi-step synthesis.

  • Environmental and Practical Aspects : Recent advances favor greener reagents and solvent systems, with emphasis on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

L-trans-4-Fluoro-5-pyrrolidone-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

L-trans-4-Fluoro-5-pyrrolidone-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of L-trans-4-Fluoro-5-pyrrolidone-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (2S,4R)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid
  • CAS Number : 237076-75-4
  • Molecular Formula: C₅H₆FNO₃
  • Molecular Weight : 147.10 g/mol
  • Purity : ≥98% (commercially available) .

This fluorinated pyrrolidine derivative features a ketone group at position 5 and a carboxylic acid at position 2, with a fluorine substituent at position 2. Its stereochemistry (2S,4R) is critical for its physicochemical and biological properties.

Comparison with Structural Analogs

5-Oxopyrrolidine-2-carboxylic Acid (Parent Compound)

  • CAS : 98-79-3
  • Molecular Formula: C₅H₇NO₃
  • Molecular Weight : 129.11 g/mol
  • Key Differences :
    • Lacks the 4-fluoro substituent.
    • Acidity : The parent compound’s carboxylic acid (pKa ~2.5) is less acidic than the fluorinated analog due to fluorine’s electron-withdrawing effect, which stabilizes the deprotonated form .
    • Solubility : Higher water solubility compared to fluorinated derivatives (e.g., 4-Fluoro analog: ~25 mg/mL vs. parent: ~50 mg/mL) .

2-Methyl-5-oxopyrrolidine-2-carboxylic Acid

  • CAS : 64520-50-9
  • Molecular Formula: C₆H₉NO₃
  • Molecular Weight : 143.14 g/mol
  • Key Differences: A methyl group replaces fluorine at position 2. Thermal Stability: Higher thermal stability (decomposition >200°C) vs. fluorinated analog (decomposition ~180°C) .

3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic Acid

  • CAS: Not explicitly listed (synthesized in ).
  • Molecular Formula: C₁₁H₁₀ClNO₃
  • Molecular Weight : 239.65 g/mol
  • Key Differences :
    • A 4-chlorophenyl group is appended at position 3.
    • Aromatic Interactions : The chlorophenyl group enables π-π stacking and hydrophobic interactions, making it more suitable for targeting aromatic enzyme pockets compared to the fluorinated compound .
    • Synthesis Complexity : Requires multi-step synthesis involving hydrogenation and acid treatment, unlike the fluorinated analog’s direct fluorination .

5-Oxo-1-phenylpyrrolidine-2-carboxylic Acid

  • CAS : 18133-18-1
  • Molecular Formula: C₁₁H₁₁NO₃
  • Molecular Weight : 205.21 g/mol
  • Key Differences :
    • A phenyl group at position 1 increases lipophilicity (logP ~1.8 vs. fluorinated analog: ~0.5) .
    • Biological Activity : The phenyl group enhances binding to hydrophobic receptors, whereas the fluorinated compound may exhibit better membrane permeability .

Acidity and Electronic Effects

  • Fluorine’s electronegativity increases the carboxylic acid’s acidity (pKa ~2.0 for 4-Fluoro vs. ~2.5 for parent) .
  • Chlorophenyl and methyl substituents reduce acidity due to electron-donating or steric effects .

Pharmacological Relevance

  • Fluorinated pyrrolidines (e.g., Vixotrigine derivatives) show enhanced blood-brain barrier penetration due to fluorine’s small size and lipophilicity .
  • Chlorophenyl and phenyl analogs are explored for antimicrobial and antioxidant activities .

Comparative Data Table

Compound CAS Number Molecular Weight Substituent(s) Key Properties
4-Fluoro-5-oxopyrrolidine-2-carboxylic acid 237076-75-4 147.10 4-Fluoro High acidity, stereoselective synthesis
5-Oxopyrrolidine-2-carboxylic acid 98-79-3 129.11 None High water solubility
2-Methyl-5-oxopyrrolidine-2-carboxylic acid 64520-50-9 143.14 2-Methyl Steric hindrance, thermal stability
3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid N/A 239.65 3-(4-Chlorophenyl) Aromatic interactions
5-Oxo-1-phenylpyrrolidine-2-carboxylic acid 18133-18-1 205.21 1-Phenyl Enhanced lipophilicity

Biological Activity

4-Fluoro-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of anticancer and antimicrobial activities.

1. Chemical Structure and Synthesis

This compound features a pyrrolidine ring with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a subject of interest in drug development.

Synthesis Methods

Several synthetic routes have been developed for producing this compound, including:

  • Pyrrolidine ring formation through cyclization reactions.
  • Fluorination techniques that introduce the fluorine atom at specific positions.
  • Functional group modifications to enhance solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can function as an inhibitor or activator of enzymes and receptors, influenced by its structural features. Key mechanisms include:

  • Binding affinity enhancement due to the fluorine atom, which can increase interactions with target proteins.
  • Hydrogen bonding and electrostatic interactions that facilitate binding to specific enzymes or receptors involved in disease pathways.

3.1 Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, compounds similar to this structure were tested against A549 human lung adenocarcinoma cells, showing structure-dependent cytotoxicity. The most effective derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

CompoundIC50 (µM)Cell LineNotes
Compound A15A549High selectivity against cancer cells
Compound B30HSAEC1-KTModerate activity; lower toxicity on non-cancerous cells
Compound C10A549Most potent; structure-dependent activity

3.2 Antimicrobial Activity

In addition to anticancer effects, this compound has shown promise against various microbial strains, particularly multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus. The antimicrobial efficacy was assessed using standard susceptibility tests against resistant strains .

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Activity
Staphylococcus aureus8Effective against resistant strains
Escherichia coli16Moderate activity observed
Klebsiella pneumoniae32Limited effectiveness

4. Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

  • Anticancer Efficacy : In a study involving various derivatives tested on A549 cells, compounds with free amino groups exhibited enhanced anticancer activity while demonstrating low cytotoxicity towards non-cancerous cells .
  • Antimicrobial Screening : Derivatives were screened against resistant Staphylococcus aureus strains, showing promising results that suggest further development for treating infections caused by multidrug-resistant pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-5-oxopyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield and stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via fluorination of pyrrolidine precursors or oxidation of fluorinated intermediates. For example, the (2S,4R)-isomer (CAS 237076-75-4) is synthesized with 98% purity, highlighting the importance of chiral catalysts or resolving agents to control stereochemistry . Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize racemization and byproducts. Enamine Ltd. reports molecular weight and formula data (C₈H₇FNO₃; MW 147.10), suggesting use of LC-MS for purity validation .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

  • Methodological Answer : Advanced techniques include:

  • NMR : ¹H/¹³C NMR to identify fluorine-proton coupling patterns and carbonyl signals (δ ~170 ppm for the carboxylic acid).
  • X-ray crystallography : To resolve stereochemical ambiguity, as seen in PubChem data for analogous fluorinated pyrrolidines .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., m/z 147.10 for C₈H₇FNO₃) .

Q. What biological targets or pathways are associated with this compound in preliminary studies?

  • Methodological Answer : Fluorinated pyrrolidines are often explored as enzyme inhibitors (e.g., prolyl oligopeptidase) due to their structural mimicry of peptide bonds. Derivatives of similar compounds, such as 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, show anti-inflammatory activity via COX-2 inhibition, suggesting potential target overlap .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from stereochemical variations (e.g., 2S,4R vs. 2S,4S isomers) or assay conditions. For example, (2S,4R)-isomers exhibit distinct binding affinities compared to their enantiomers . Standardize assays using isothermal titration calorimetry (ITC) to quantify binding constants and validate results across multiple cell lines.

Q. What strategies optimize the stability of this compound under physiological conditions for in vivo studies?

  • Methodological Answer : Stability studies should assess:

  • pH-dependent degradation : Use HPLC to monitor carboxylic acid deprotonation (pKa ~2.5–3.5) and lactam formation.
  • Temperature sensitivity : Store lyophilized samples at -20°C to prevent hydrolysis, as recommended for similar fluorinated compounds .

Q. How can computational modeling predict the interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map fluorine’s electrostatic contributions to binding. For instance, fluorinated analogs like 5-Fluoro-4-hydroxypyridine-3-carboxylic acid show enhanced lipophilicity, improving target affinity in silico models .

Q. What are the key differences in reactivity between this compound and its non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity alters electron density:

  • Carboxylic acid reactivity : Reduced nucleophilicity compared to non-fluorinated analogs, requiring stronger coupling agents (e.g., HATU) for amide bond formation.
  • Oxidative stability : Fluorine stabilizes the pyrrolidine ring against oxidation, as shown in stability studies of fluorinated heterocycles .

Q. How do structural analogs of this compound compare in drug discovery applications?

  • Methodological Answer : Analogs like 5-(4-Fluorophenyl)pyridine-2-carboxylic acid demonstrate improved bioavailability due to fluorine’s lipophilicity-enhancing effects. Comparative SAR studies using SPR (surface plasmon resonance) can quantify affinity differences .

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